molecular formula C5H6O2S2 B14644454 3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one CAS No. 52987-70-9

3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one

Cat. No.: B14644454
CAS No.: 52987-70-9
M. Wt: 162.2 g/mol
InChI Key: TVAMMSJNYRYCGU-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a hydroxyl group, a sulfanylmethyl group, and a ketone group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxythiophene-2(5H)-one with a suitable sulfanylmethylating agent under controlled conditions. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The sulfanylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one involves its interaction with specific molecular targets and pathways The hydroxyl and sulfanylmethyl groups play a crucial role in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxythiophene-2(5H)-one: Lacks the sulfanylmethyl group.

    4-(Sulfanylmethyl)thiophen-2(5H)-one: Lacks the hydroxyl group.

    3-Hydroxy-4-methylthiophen-2(5H)-one: Contains a methyl group instead of a sulfanylmethyl group.

Uniqueness

3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one is unique due to the presence of both hydroxyl and sulfanylmethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and research applications.

Properties

CAS No.

52987-70-9

Molecular Formula

C5H6O2S2

Molecular Weight

162.2 g/mol

IUPAC Name

4-hydroxy-3-(sulfanylmethyl)-2H-thiophen-5-one

InChI

InChI=1S/C5H6O2S2/c6-4-3(1-8)2-9-5(4)7/h6,8H,1-2H2

InChI Key

TVAMMSJNYRYCGU-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)S1)O)CS

Origin of Product

United States

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